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molecular formula C10H13NO2 B2933137 6-Isobutylnicotinic acid CAS No. 121343-77-9

6-Isobutylnicotinic acid

Cat. No. B2933137
M. Wt: 179.219
InChI Key: WHZAOHSMPNHWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288554B2

Procedure details

6-Isobutyl-nicotinic acid is prepared in analogy to Nicotinic acid 2 from commercially available 6-chloronicotinic acid ethyl ester and isobutylmagnesium chloride; LC-MS: tR=0.52 min, [M+1]+=180.30.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.C(O[C:13](=O)[C:14]1[CH:19]=CC(Cl)=N[CH:15]=1)C.C([Mg]Cl)C(C)C>>[CH2:13]([C:5]1[CH:6]=[CH:7][C:2]([C:1]([OH:9])=[O:8])=[CH:3][N:4]=1)[CH:14]([CH3:19])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=CN=C(C=C1)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)[Mg]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=NC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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